2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione
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Overview
Description
2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione is a heterocyclic compound that belongs to the class of triazines and quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylquinoline with cyanuric chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles like amines or thiols replace specific substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazinoquinoline derivatives.
Scientific Research Applications
2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of various industrial chemicals and dyes.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with DNA replication in microbial cells. The compound’s unique structure allows it to form specific interactions with target receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: These compounds share the triazine ring structure and exhibit similar chemical reactivity.
Quinoline Derivatives: Compounds with the quinoline ring system that have comparable biological activities.
Uniqueness
2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione is unique due to the fusion of the triazine and quinoline rings, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
105200-94-0 |
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Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2,4-dimethyl-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione |
InChI |
InChI=1S/C13H11N3O3/c1-14-11-7-10(17)8-5-3-4-6-9(8)16(11)13(19)15(2)12(14)18/h3-7H,1-2H3 |
InChI Key |
SOSVIGDJLBZSBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=O)C3=CC=CC=C3N2C(=O)N(C1=O)C |
Origin of Product |
United States |
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